

Application Note & Protocol: Bioavailability Studies of Vitamin K1 Utilizing Vitamin K1-d3

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Compound of Interest

Compound Name: Vitamin K1-d3

Cat. No.: B12364048

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Understanding its bioavailability is crucial for nutritional science and pharmaceutical development. The use of stable isotope-labeled Vitamin K1, such as **Vitamin K1-d3**, offers a powerful tool to trace and quantify the absorption and distribution of exogenously administered Vitamin K1, distinguishing it from endogenous levels. This application note provides detailed protocols for conducting bioavailability studies of Vitamin K1 using **Vitamin K1-d3** as a tracer, including in-vivo procedures and bioanalytical methods for plasma sample analysis.

Experimental Protocols

1. In-Vivo Bioavailability Study Protocol (Human)

This protocol outlines the oral administration of **Vitamin K1-d3** to human subjects to determine its bioavailability.

a. Subject Recruitment and Preparation:

- Recruit healthy adult volunteers (a study with ten subjects, nine women and one man, aged 22-31 years has been cited).[\[1\]](#)[\[2\]](#)

- Subjects should be instructed to follow a diet with a controlled Vitamin K1 intake for a week prior to the study to establish a stable baseline.
- A washout period should be implemented if subjects were taking any medications that could interfere with Vitamin K metabolism.
- Obtain informed consent from all participants.

b. Dosing and Administration:

- Prepare a single oral dose of **Vitamin K1-d3**. A dose of 4 µg of ring-D4 vitamin K1 has been used in studies.[1] The **Vitamin K1-d3** can be formulated in a suitable vehicle, such as a mixed micelles solution, for administration.
- Administer the **Vitamin K1-d3** dose to fasting subjects. A standardized meal containing a known amount of fat (e.g., 24g) should be provided with the dose to ensure consistent absorption, as fat enhances Vitamin K1 absorption.[3]

c. Blood Sampling:

- Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 hours), and at 1, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 6.5, 7, 7.5, 8, 9, 10, and 24 hours post-dose.[4][5] For longer-term kinetics, additional samples can be taken at 48 and 72 hours.[3]
- Immediately after collection, centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis, protected from light.

d. Pharmacokinetic Analysis:

- Analyze the plasma samples for concentrations of both endogenous Vitamin K1 and **Vitamin K1-d3** using a validated LC-MS/MS method (see protocol below).
- Calculate pharmacokinetic parameters including:
 - Maximum plasma concentration (C_{max})

- Time to reach maximum plasma concentration (T_{max})
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life ($t_{1/2}$)
- The absolute bioavailability can be determined by comparing the AUC from the oral dose to the AUC from a separate intravenous administration of a known dose of **Vitamin K1-d3**.

2. Plasma Sample Preparation and Bioanalysis Protocol

This protocol describes the extraction and quantification of Vitamin K1 and **Vitamin K1-d3** from human plasma using LC-MS/MS.

a. Materials and Reagents:

- Human plasma samples
- Vitamin K1 and **Vitamin K1-d3** analytical standards
- Vitamin K1-d7 (or other suitable deuterated form) as an internal standard (IS)
- Hexane, Cyclohexane, Methanol, Ethanol, Isopropanol, Acetonitrile (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Centrifuge, evaporator, vortex mixer

b. Sample Preparation (Liquid-Liquid Extraction followed by SPE):

- Thaw plasma samples at room temperature.
- To 500 μ L of plasma, add 50 μ L of the internal standard solution (Vitamin K1-d7).
- Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.
- Add 4 mL of hexane and vortex for another minute.
- Centrifuge at 3500 rpm for 10 minutes.

- Transfer the upper organic layer (hexane) to a clean tube.
- Evaporate the hexane extract to dryness under a stream of nitrogen at room temperature.
- Reconstitute the dried extract in a small volume of a suitable solvent.
- For further purification, apply the reconstituted sample to an SPE cartridge.
- Wash the cartridge with a polar solvent mixture (e.g., methanol/water).
- Elute the analytes with a non-polar solvent mixture (e.g., methanol/isopropanol/hexane).
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 or C30 reversed-phase column is suitable for separation.
 - Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water, with or without modifiers like formic acid or ammonium formate.
 - Flow Rate: Typically in the range of 0.2-0.6 mL/min.
- Mass Spectrometry (MS/MS):
 - Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative or positive ion mode. APCI has been shown to be more sensitive for Vitamin K1.
 - Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for Vitamin K1, **Vitamin K1-d3**, and the internal standard.

d. Quantification:

- Generate a calibration curve by spiking known concentrations of Vitamin K1 and **Vitamin K1-d3** standards into blank plasma and processing them alongside the study samples.
- Calculate the concentration of Vitamin K1 and **Vitamin K1-d3** in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral Vitamin K1-d4 in Healthy Adults

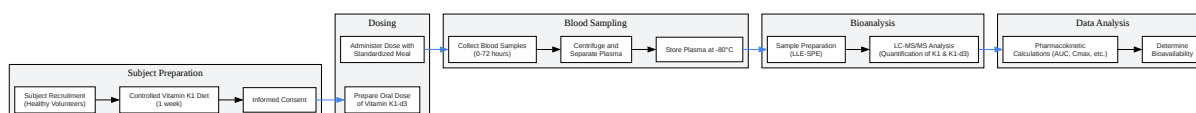
Parameter	Mean ± SD	Unit	Reference
Dose	4	µg	[1]
Cmax	10.51 ± 4.38	nmol/L	[3]
Tmax	6 - 9	hours	[3]
t1/2 (fast)	0.22 ± 0.14	hours	[1][2]
t1/2 (slow)	2.66 ± 1.69	hours	[1][2]
Bioavailability	13 ± 9	%	[1][2]

Note: Data synthesized from studies using deuterated Vitamin K1 (d4). Cmax and Tmax values are from a study using deuterated collard greens.[3] Half-life and bioavailability data are from a study using a capsule containing ring-D4 vitamin K1.[1][2]

Table 2: LC-MS/MS Method Validation Parameters for Vitamin K1 Analysis

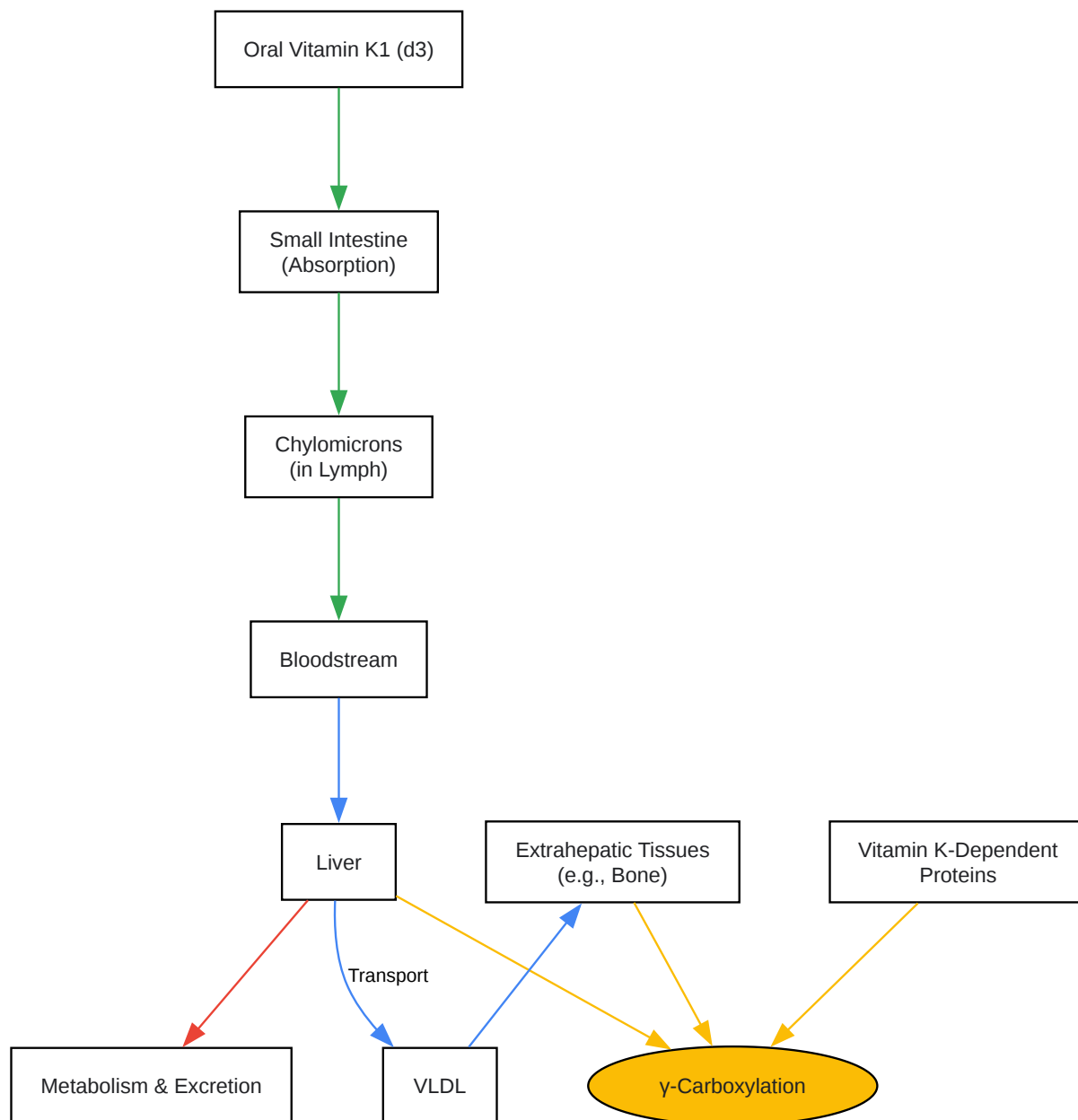
Parameter	Result	Unit	Reference
Linearity Range	0.5 - 32	nmol/L	[6][7]
Correlation Coefficient (R)	>0.999	-	[6][7]
Lower Limit of Detection (LOD)	0.05 (unlabeled), 0.08 (labeled)	pmol/injection	[6][7][8]
Recovery	96.7% (unlabeled), 96.2% (labeled)	%	[6][7][8]
Intra-day Precision (%RSD)	5.4% (unlabeled), 6.6% (labeled)	%	[6][7][8]

Visualizations



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Caption: Workflow for a **Vitamin K1-d3** bioavailability study.



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Caption: Simplified pathway of Vitamin K1 absorption and metabolism.

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